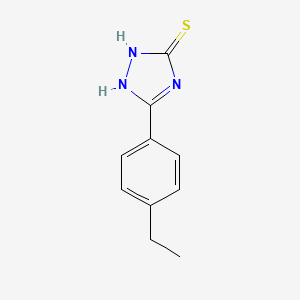

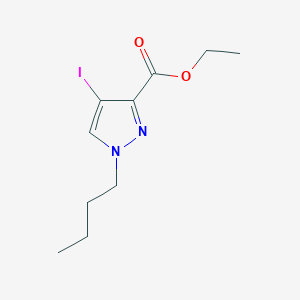

![molecular formula C12H10N4S B2812080 3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine CAS No. 499796-05-3](/img/structure/B2812080.png)

3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine” is a heterocyclic compound. Heterocyclic compounds are a unique class of compounds that demonstrate a broad spectrum of physical, chemical, and biological characteristics . They are widely distributed in nature and play an important part in metabolism due to their structural nucleus occurring in various natural products .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The use of chemical inhibitors in human liver microsomal incubations, including compounds structurally related to 3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine, has been crucial in the assessment of drug-drug interactions (DDIs) mediated by Cytochrome P450 (CYP) enzymes. These inhibitors help delineate the specific CYP isoforms involved in the metabolism of various drugs, thereby predicting potential DDIs in clinical settings (Khojasteh et al., 2011).

Synthesis of Pyranopyrimidine Scaffolds

Research has highlighted the importance of pyranopyrimidine cores, which are structurally related to the pyrazolyl-thiazolyl-pyridine framework, in medicinal and pharmaceutical industries due to their broad synthetic and biological applications. The synthesis of these scaffolds, facilitated by hybrid catalysts, underscores the adaptability and significance of such compounds in the development of lead molecules (Parmar et al., 2023).

Kinase Inhibition

Compounds containing the pyrazolo[3,4-b]pyridine moiety, similar in structure to this compound, have demonstrated versatility in kinase inhibition, serving as a key scaffold in the design of kinase inhibitors. Their ability to form multiple binding modes with kinases underlines their potential in targeting a broad range of kinase-related pathologies (Wenglowsky, 2013).

Optical Sensors

The derivatives of pyrimidine, which share a heterocyclic core with this compound, have found applications as optical sensors. Their ability to form coordination as well as hydrogen bonds makes them suitable for sensing applications, alongside their biological and medicinal applications (Jindal & Kaur, 2021).

Metabotropic Glutamate Receptor Antagonists

Compounds structurally similar to this compound, such as MTEP, have been studied as metabotropic glutamate receptor (mGluR5) antagonists. These antagonists show promise in neurodegeneration, addiction, anxiety, and pain management, highlighting the therapeutic potential of such chemical frameworks (Lea & Faden, 2006).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that similar compounds have shown diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Similar compounds have been known to interact with various biochemical pathways, leading to their broad range of pharmacological effects .

Result of Action

Similar compounds have shown a broad range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

properties

IUPAC Name |

4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-3-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-8-11(10-4-6-14-16-10)17-12(15-8)9-3-2-5-13-7-9/h2-7H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJXMCPUNXZEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2812001.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)

![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)

![3-[(4-Fluorobenzyl)oxy]-2-methylquinoline](/img/structure/B2812007.png)

![N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2812008.png)

![4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812011.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)

![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)